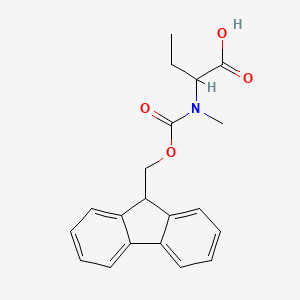

N-Fmoc-2-(methylamino)butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Fmoc-2-(methylamino)butyric acid is a derivative of amino acids that is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild basic conditions. The Fmoc group serves to protect the amino functionality during the peptide assembly process, preventing unwanted side reactions .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids and their derivatives, such as this compound, typically involves the introduction of the Fmoc group to the amino acid's nitrogen. This can be achieved through various synthetic routes, including the reaction of the amino acid with Fmoc-Cl in the presence of a base. The papers describe the synthesis of various Fmoc-protected amino acids and their incorporation into peptides using Fmoc-chemistry-based solid-phase peptide synthesis . For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine is described with an overall yield of 35% from l-homoserine . Another study reports the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid from Boc-Ser-OH with an overall yield of over 40% .

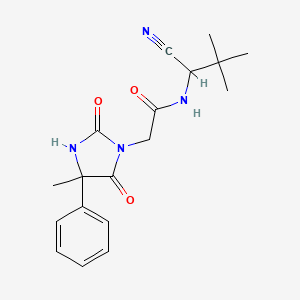

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which is a bulky and hydrophobic moiety. This group can influence the physical properties and reactivity of the amino acid. For instance, the crystal structure of a new Fmoc-protected amino acid was determined by single-crystal X-ray diffraction, and its structural, conformational, and energy landscape was investigated using experimental and in silico approaches . The study provides insights into the noncovalent interactions and supramolecular features that are important for the properties of Fmoc-amino acids.

Chemical Reactions Analysis

Fmoc-protected amino acids can undergo various chemical reactions, particularly those relevant to peptide bond formation. The Fmoc group can be removed under mild basic conditions, typically using piperidine or 20% piperidine in DMF, which allows for the sequential addition of amino acids during peptide synthesis . Additionally, the side chains of these amino acids can be modified or participate in further reactions, such as glycosylation, to produce glycopeptides or other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the Fmoc group. These compounds are generally solid at room temperature and may have different solubility profiles in organic solvents compared to their unprotected counterparts. The Fmoc group imparts stability to the amino acids against certain chemical conditions, but it can be selectively removed without affecting the integrity of the amino acid or the growing peptide chain . The papers describe the use of these Fmoc-protected amino acids in solid-phase synthesis, highlighting their compatibility with standard SPPS protocols and their utility in synthesizing complex peptides and peptide mimics .

Wissenschaftliche Forschungsanwendungen

1. Synthesis in a Flow Tube-in-Tube Reactor

N-Fmoc-2-(methylamino)butyric acid plays a role in the synthesis of fluorenylmethoxycarbonyl‐N‐methylamino acids. A study by Buba et al. (2013) utilized a microstructured tube-in-tube reactor for the N-methylation of Fmoc amino acids, leading to the production of Fmoc N-methylamino acids in high yields [Buba et al., 2013].

2. Peptide Synthesis Compatibility

The compatibility of this compound with Fmoc solid-phase peptide synthesis was demonstrated in a study by Biron and Kessler (2005). They developed an efficient preparation of N(alpha)-methyl-N(alpha)-(o-nitrobenzenesulfonyl)-alpha-amino acids, showcasing the rapid synthesis of N-methyl peptides [Biron & Kessler, 2005].

3. Synthesis of Polyamides Containing Pyrrole and Imidazole Amino Acids

Wurtz et al. (2001) optimized the Fmoc solid-phase synthesis of polyamides containing N-methylimidazole and N-methylpyrrole amino acids, demonstrating the efficiency of Fmoc-amino acids in the synthesis of DNA-binding polyamides [Wurtz et al., 2001].

Eigenschaften

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLTUKBCCEZSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018464.png)

![1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3018465.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)

![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)